3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 895043-01-3
VCID: VC6876676
InChI: InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15)
SMILES: CC1=CC=C(C=C1)C2=C(NN=C2N)COC
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine

CAS No.: 895043-01-3

Cat. No.: VC6876676

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine - 895043-01-3

Specification

CAS No. 895043-01-3
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15)
Standard InChI Key BCXAJARIERXCKE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(NN=C2N)COC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS: 895043-01-3) features a pyrazole core substituted at the 3-position with a methoxymethyl group (-CH2OCH3) and at the 4-position with a para-tolyl moiety (C6H4CH3-p). The 5-amino group completes the heterocyclic structure, contributing to its electronic diversity. The molecular formula is C12H15N3O, with a molecular weight of 217.27 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
SMILESCOCC1=C(C(=NN1)N)C2=CC=C(C=C2)C
InChIKeyREIKKMUTPQYVNL-UHFFFAOYSA-N
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol

The methoxymethyl group introduces steric bulk and electron-donating effects, while the para-tolyl substituent enhances aromatic π-conjugation, potentially influencing intermolecular interactions .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related 4-aminopyrazoles reveals N-H stretching vibrations at 3,300–3,400 cm⁻¹ and C-N stretches at 1,250–1,350 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) data for analogous compounds show distinct signals:

  • Methoxymethyl protons: δ 3.25–3.45 ppm (OCH3) and δ 4.10–4.30 ppm (CH2O)

  • Aromatic protons (p-tolyl): δ 7.10–7.40 ppm (multiplet, 4H)

  • Pyrazole NH2: δ 5.80–6.20 ppm (broad singlet)

Mass spectrometry typically exhibits a molecular ion peak at m/z 217, with fragmentation patterns corresponding to loss of methoxymethyl (-59 Da) and toluene (-92 Da) groups .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine often begins with the cyclocondensation of β-keto esters or nitriles with hydrazine derivatives. For example, reacting 3-(methoxymethyl)-4-(p-tolyl)-2,4-diketobutane with hydrazine hydrate under acidic conditions yields the pyrazole core .

Table 2: Representative Synthetic Route

StepReagents/ConditionsProduct
1Hydrazine hydrate, ethanol, reflux, 6hPyrazoline intermediate
2p-Toluenesulfonyl chloride, DCM, 0°CSulfonylated derivative
3Hydrolysis (HCl, H2O)Target compound

Sulfonylation and Functionalization

Recent work demonstrates that 4-aminopyrazoles undergo sulfonylation with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0°C, producing sulfonamides with yields exceeding 70% . This method preserves the amino group while introducing sulfonyl functionalities, enabling further derivatization.

Computational Insights and Electronic Properties

Density Functional Theory (DFT) Analysis

DFT studies at the B3LYP/6-31G(d,p) level on analogous pyrazoles reveal critical structural parameters:

  • Bond lengths: C3–N7 = 1.298–1.300 Å, indicating partial double-bond character

  • Bond angles: N7–N8–C3 = 109.5–109.7°, reflecting slight pyramidalization

  • Dihedral angles: Aryl substituents induce torsional strains up to 15°, distorting the pyrazole ring

Table 3: Comparative DFT Data for Pyrazole Derivatives

Parameter3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amineReference Compound
C3–N7 bond length (Å)1.2991.298
N7–N8–C3 angle (°)109.6109.5
HOMO-LUMO gap (eV)4.24.5

The reduced HOMO-LUMO gap (4.2 eV) compared to unsubstituted pyrazoles suggests enhanced electronic delocalization, a key factor in NLO performance .

Biological and Material Applications

Materials Science Applications

The compound’s strong dipole moment (5.8 D) and polarizable electron system make it suitable for:

  • Second-harmonic generation (SHG) crystals

  • Organic light-emitting diodes (OLEDs)

  • Charge-transfer complexes with fullerene derivatives

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